molecular formula C19H16N6O5 B11189189 2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide

2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide

Cat. No.: B11189189
M. Wt: 408.4 g/mol
InChI Key: YVVHJZHJQYFDLJ-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide typically involves multi-step reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide stands out due to its unique structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C19H16N6O5

Molecular Weight

408.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C19H16N6O5/c1-30-14-7-5-11(6-8-14)17-21-19-22-18(27)15(24(19)23-17)10-16(26)20-12-3-2-4-13(9-12)25(28)29/h2-9,15H,10H2,1H3,(H,20,26)(H,21,22,23,27)

InChI Key

YVVHJZHJQYFDLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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